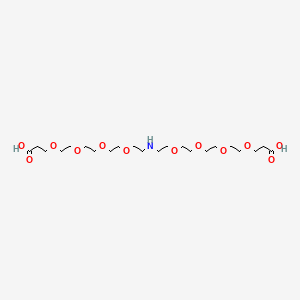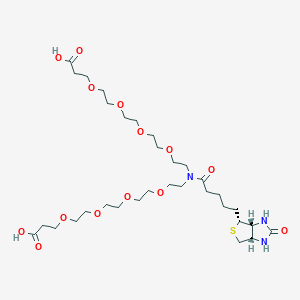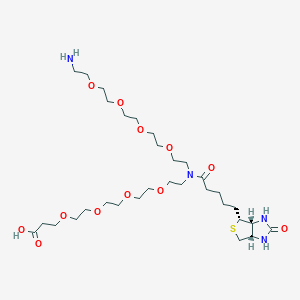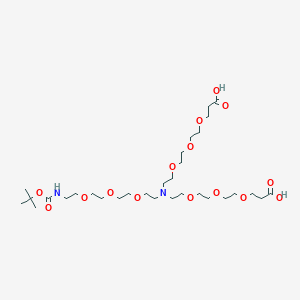
m-PEG12-NH-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG12-NH-C2-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. This compound is often used as a linker in various biochemical applications due to its hydrophilic properties, which enhance solubility in aqueous media . The structure of this compound includes a PEG chain with twelve ethylene glycol units, a secondary amine, and a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-NH-C2-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Amine Introduction: The PEGylated intermediate is then reacted with an amine-containing compound to introduce the secondary amine group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The product is purified using techniques such as chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The secondary amine group can undergo substitution reactions with activated carboxylic acid esters.
Common Reagents and Conditions:
EDC or HATU: Used as activators for amide bond formation.
Dichloromethane (DCM): Commonly used as a solvent in these reactions.
Major Products:
Amide Derivatives: Formed through the reaction of the carboxylic acid group with primary amines.
Substituted Amine Derivatives: Resulting from substitution reactions involving the secondary amine group.
Scientific Research Applications
Chemistry:
Linker in Bioconjugation: m-PEG12-NH-C2-acid is widely used as a linker in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Biology:
Protein Modification: The compound is used to modify proteins to enhance their solubility and stability in biological assays.
Medicine:
Drug Delivery: It is employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry:
Mechanism of Action
Mechanism: The primary mechanism of action of m-PEG12-NH-C2-acid involves the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators like EDC or HATU, which convert the carboxylic acid group into a more reactive intermediate .
Molecular Targets and Pathways:
Primary Amines: The carboxylic acid group targets primary amines to form amide bonds.
Bioconjugation Pathways: The PEG chain enhances solubility and reduces immunogenicity, making it suitable for various bioconjugation pathways.
Comparison with Similar Compounds
m-PEG12-CH2CH2NH2: Similar structure but lacks the terminal carboxylic acid group.
m-PEG12-CH2CH2COOH: Similar structure but lacks the secondary amine group.
Uniqueness:
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57NO14/c1-32-6-7-34-10-11-36-14-15-38-18-19-40-22-23-42-26-27-43-25-24-41-21-20-39-17-16-37-13-12-35-9-8-33-5-4-29-3-2-28(30)31/h29H,2-27H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNFYHANXNFDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-Dimethoxy-5-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8105978.png)

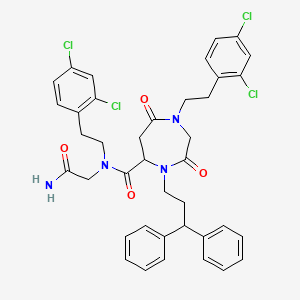
![2-[2-[(19S,26Z)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8105991.png)
![2,2'-[[6,6,12,12-tetrakis(4-hexylphenyl)-s-indacenodithieno[3,2-b]thiophene]methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis(propanedinitrile)](/img/structure/B8105995.png)
![6-[(3,4-dichlorobenzoyl)amino]-N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B8106008.png)
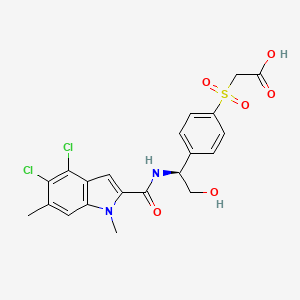
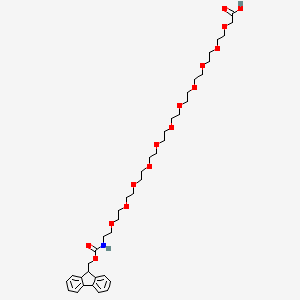

![1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid](/img/structure/B8106062.png)
